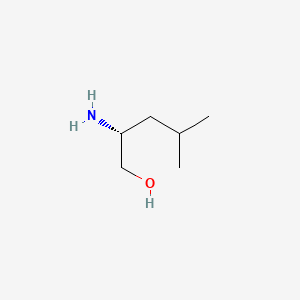
5-Ciclopropil-1-indanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-1-indanone is a chemical compound with the molecular formula C12H12O. It is a derivative of indanone, characterized by the presence of a cyclopropyl group attached to the indanone core. Indanones are prominent structural motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility .
Aplicaciones Científicas De Investigación
5-Cyclopropyl-1-indanone has a wide range of applications in scientific research:
Análisis Bioquímico
Biochemical Properties
For instance, 1-indanones have been found to exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties
Cellular Effects
Some indanone derivatives have been found to exhibit cytotoxicity against various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 5-Cyclopropyl-1-indanone on various types of cells and cellular processes need further exploration.
Molecular Mechanism
It is known that indanones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on other indanones have shown that they can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It has been reported that 1-Indanone retarded cyst development in an ADPKD mouse model
Metabolic Pathways
Cyclopropyl groups can be metabolized in various ways, and their metabolism can sometimes lead to the formation of potentially reactive intermediates
Métodos De Preparación
The synthesis of 5-Cyclopropyl-1-indanone can be achieved through various methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This method is preferred due to its efficiency and the ability to produce a wide range of substituted indanones . Another method involves the use of microwaves, high-intensity ultrasound, or a Q-tube™ reactor to facilitate the intramolecular cyclization process . These non-conventional techniques are considered greener alternatives as they reduce the amount of waste generated and improve the overall efficiency of the reaction.
Análisis De Reacciones Químicas
5-Cyclopropyl-1-indanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the indanone to its corresponding carboxylic acid.
Reduction: Reduction of 5-Cyclopropyl-1-indanone can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-1-indanone involves its interaction with specific molecular targets and pathways. For instance, indanone derivatives are known to inhibit monoamine oxidases, which are enzymes involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases.
Comparación Con Compuestos Similares
5-Cyclopropyl-1-indanone can be compared with other indanone derivatives such as:
5-Hydroxy-1-indanone: Known for its potential as a monoamine oxidase inhibitor.
6-Hydroxy-1-indanone: Another derivative with similar inhibitory properties.
Indane-1,3-dione: Used in various applications ranging from biosensing to photopolymerization.
The uniqueness of 5-Cyclopropyl-1-indanone lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other indanone derivatives.
Propiedades
IUPAC Name |
5-cyclopropyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-6-4-10-7-9(8-1-2-8)3-5-11(10)12/h3,5,7-8H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJJDNPUHLZWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)


![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)
![rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis](/img/structure/B2540394.png)

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2540397.png)



![2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2540405.png)
![2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2540406.png)
